molecular formula C13H14N2 B8705650 N-(quinolin-8-ylmethyl)cyclopropanamine

N-(quinolin-8-ylmethyl)cyclopropanamine

Cat. No.: B8705650
M. Wt: 198.26 g/mol
InChI Key: VEVOBPWSCZXDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(quinolin-8-ylmethyl)cyclopropanamine is a chemical compound that features a quinoline ring attached to a cyclopropane moiety via a methylamine linker. Quinoline derivatives are known for their diverse biological activities and are commonly found in various natural products, functional materials, and pharmaceuticals . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and organic synthesis.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-8-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(quinolin-8-ylmethyl)cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(quinolin-8-ylmethyl)cyclopropanamine involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in metabolic pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a quinoline ring and a cyclopropane moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research in medicinal chemistry and drug development .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

N-(quinolin-8-ylmethyl)cyclopropanamine

InChI

InChI=1S/C13H14N2/c1-3-10-5-2-8-14-13(10)11(4-1)9-15-12-6-7-12/h1-5,8,12,15H,6-7,9H2

InChI Key

VEVOBPWSCZXDGM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dichloromethane (0.13 M) solution of 8-quinolinecarbaldehyde (1 eq.) was added magnesium sulphate (1 eq.) and cyclopropyl amine (2 eq.). The resulting suspension was stirred at RT for 16 h. The insolubles were removed via filtration and rinsed with dichloromethane before the combined filtrate was concentrated in vacuo. The crude imine thus obtained was taken up in methanol (0.13 M) and then added sodium borohydride (1.5 eq.) portionwise. The reaction mixture was stirred at RT for 2 h before it was quenched with 1 N aq. HCl. The pH of the solution was then adjusted to ˜10 with 1 N aq. NaOH before it was extracted with ether. The combined organic extracts were washed further with water and brine, dried over Na2SO4, filtered and the filtrate concentrated in vacuo to afford the crude title compound as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.